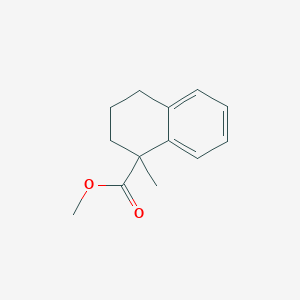
Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.27 g/mol . It is a liquid at room temperature and is known for its applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the esterification of 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation, ensures the production of high-quality ester.
化学反应分析
Types of Reactions
Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
科学研究应用
Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate: Similar structure but lacks the additional methyl group on the naphthalene ring.
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Contains an oxo group instead of a methyl group.
Uniqueness
Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to the presence of the additional methyl group, which can influence its chemical reactivity and biological interactions.
生物活性
Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS Number: 17502-86-2) is a chemical compound with notable structural features that contribute to its biological activity. Its molecular formula is C12H14O2, and it is characterized by a carboxylate functional group attached to a tetrahydronaphthalene backbone. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Weight : 190.24 g/mol
- Purity : >95% (HPLC)
- Structural Formula :
Biological Activity Overview
This compound has been investigated for various biological activities, including antibacterial and antifungal properties. Its structural similarity to other bioactive compounds suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against specific bacterial strains. For instance, research indicates that derivatives of tetrahydronaphthalene exhibit significant inhibitory effects on Mycobacterium tuberculosis (Mtb) through mechanisms involving ATP synthase inhibition .
The precise mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that the compound may interact with key enzymes involved in metabolic pathways critical for bacterial survival.
Study 1: Inhibition of Mycobacterium tuberculosis
A study published in December 2024 demonstrated that certain derivatives of tetrahydronaphthalene effectively inhibited the growth of Mtb by targeting the F-ATP synthase enzyme. The study reported a minimum inhibitory concentration (MIC) of approximately 0.15 μg/mL for some analogs . This suggests that this compound could serve as a lead compound in developing new anti-TB agents.
Data Table: Biological Activity Summary
属性
IUPAC Name |
methyl 1-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(12(14)15-2)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQDZEYPGYMDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













